Tert-butyl 4-ethoxyphenylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-ethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRBUZCTWMDFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406846 | |
| Record name | tert-butyl 4-ethoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-66-2 | |
| Record name | tert-butyl 4-ethoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc Carbamates, with Emphasis on Arylcarbamate Derivatives
Direct N-Tert-butyloxycarbonylation of Amines
Direct N-tert-butyloxycarbonylation is the most common method for the synthesis of N-Boc carbamates. This approach involves the reaction of an amine with a Boc-transfer reagent, leading to the formation of the corresponding carbamate (B1207046).
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most widely used reagent for the introduction of the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). commonorganicchemistry.com The reaction is typically performed by treating an amine with Boc₂O, often in the presence of a base or a catalyst to facilitate the reaction, especially for less nucleophilic aromatic amines. wikipedia.orgmychemblog.com
To enhance the efficiency and selectivity of the N-tert-butyloxycarbonylation of amines, particularly less reactive anilines, various catalytic systems and reaction conditions have been optimized.
Ionic Liquids (ILs): 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role of the ionic liquid is proposed to involve the electrophilic activation of Boc₂O through the formation of a bifurcated hydrogen bond with the C-2 hydrogen of the imidazolium (B1220033) cation. organic-chemistry.org Protic ionic liquids, such as imidazolium trifluoroacetate, have also been used as efficient catalysts under solvent-free conditions, preventing the formation of common side products like isocyanates and ureas. researchgate.net Another approach utilizes tetraproylammonium prolinate ([TPA][Pro]) as a reaction medium, which also serves as a recyclable catalyst. asianpubs.org
Silica-Supported Catalysts: Heterogeneous catalysts are advantageous due to their ease of separation and reusability. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been identified as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free, room temperature conditions. organic-chemistry.org Similarly, silica propyl(N-methyl) imidazolium chloride has been employed as a reusable catalyst for the N-Boc protection of amines under solvent-free conditions. researchgate.netdeepdyve.com Other silica-based systems include K10-supported silica-coated ferrite (B1171679) nanoparticles, which act as a reusable nanocatalyst for the N-tert-butyloxycarbonylation of various amines. researchgate.net
Hexafluoroisopropanol (HFIP): 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been utilized as both a solvent and a recyclable organocatalyst for the simple and efficient chemoselective mono-N-Boc protection of a wide range of amines. organic-chemistry.orgresearchgate.net This method is notable for avoiding common side reactions such as the formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols. organic-chemistry.orgresearchgate.netthieme-connect.com The catalytic effect of HFIP is attributed to its ability to form hydrogen bonds, which activates the Boc anhydride. ens-lyon.fr
Table 1: Comparison of Catalytic Systems for N-Boc Protection of Aniline (B41778)
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| [bmim]TFA (protic ionic liquid) | Solvent-free | Room Temp. | 10 min | 98 | researchgate.net |
| HClO₄–SiO₂ | Solvent-free | Room Temp. | 1.5 h | 94 | organic-chemistry.org |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 1 h | 95 | researchgate.net |
| Silica propyl(N-methyl) imidazolium chloride | Solvent-free | Room Temp. | 5 min | 96 | researchgate.net |
| K10 supported silica-coated ferrite nanoparticles | Solvent-free | Room Temp. | 25 min | 96 | researchgate.net |
A significant challenge in organic synthesis is the selective protection of one functional group in the presence of others. In the context of N-Boc protection, this is particularly relevant for polyfunctional substrates containing multiple nucleophilic sites.
Amines vs. Alcohols/Phenols: Catalyst-free N-tert-butyloxycarbonylation in water has been shown to be highly chemoselective, affording N-t-Boc derivatives without the formation of O/S-t-Boc side products. organic-chemistry.org For instance, 2-aminophenol (B121084) and other amino alcohols yield the N-Boc derivative exclusively, with no formation of oxazolidinone. organic-chemistry.org Similarly, using glycerol (B35011) as a solvent also provides excellent chemoselectivity for the N-Boc protection of amines in the presence of hydroxyl groups. rsc.org The use of sulfonated reduced graphene oxide as a catalyst also allows for the chemoselective N-t-Boc protection of various aromatic and aliphatic amines. kiku.dk
Aromatic vs. Aliphatic Amines: The difference in basicity (and nucleophilicity) between aromatic and aliphatic amines can be exploited to achieve selective protection. A general and regioselective procedure for the mono-N-Boc protection of aromatic amines in the presence of aliphatic amino groups has been developed. organic-chemistry.org This method relies on controlling the pH of the reaction medium; at a pH of 4.5 in a mixture of 10% aqueous acetic acid and 1,4-dioxane, the more basic aliphatic amine is protonated and thus deactivated towards the Boc reagent, allowing for the selective protection of the less basic aromatic amine. organic-chemistry.org
Primary vs. Secondary Amines: In diamines, it is often desirable to protect only one amino group. A method for the selective mono-carbamate protection of aliphatic diamines has been reported. kiku.dk For unsymmetrical aliphatic diamines, selectivity is achieved towards the primary amine on a primary carbon over a primary amine on a secondary or tertiary carbon. kiku.dk For the mono-Boc protection of symmetrical diamines like (1R,2R)-cyclohexane-1,2-diamine, a "one-pot" reaction using Me₃SiCl to generate a mono-hydrochloride salt of the diamine has been shown to be effective. scielo.org.mx
Table 2: Chemoselective N-Boc Protection of Polyfunctional Amines
| Substrate | Reagent/Conditions | Selectivity | Product | Reference |
| 4-Aminophenol | (Boc)₂O, Water, RT | N-protection over O-protection | tert-butyl (4-hydroxyphenyl)carbamate | organic-chemistry.org |
| 4-(2-aminoethyl)aniline | (Boc)₂O, 10% aq. AcOH, 1,4-dioxane, pH 4.5 | Aromatic amine over aliphatic amine | tert-butyl (4-(2-aminoethyl)phenyl)carbamate | organic-chemistry.org |
| 1,2-Propanediamine | tert-Butyl phenyl carbonate, EtOH, RT | Primary amine on primary carbon over primary amine on secondary carbon | tert-butyl (2-aminopropyl)carbamate | kiku.dk |
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl, then (Boc)₂O, MeOH/H₂O | Mono-protection | tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate | scielo.org.mx |
While Boc₂O is the most common reagent, several other Boc-transfer agents have been developed and utilized. organic-chemistry.org
tert-Butyl Azidoformate (Boc-N₃): This reagent can be used for Boc protection, but its thermal instability and potential for detonation at elevated temperatures have limited its widespread use. sigmaaldrich.com
O-tert-Butoxycarbonylhydroxylamine (Boc-ONH₂): This reagent is used in the synthesis of N-Boc protected α-amino acids through a two-step process involving coupling with a carboxylic acid to form an azanyl ester, followed by a 1,3-migratory nitrene C(sp)-H insertion. nih.gov A related and more commonly used reagent is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) . This stable, crystalline solid reacts rapidly with amino acids at room temperature in the presence of a base like triethylamine (B128534) to give high yields of N-Boc amino acids. sigmaaldrich.com A key advantage over Boc-N₃ is its greater thermal stability. sigmaaldrich.com The oxime byproduct generated is easily removed by extraction. sigmaaldrich.com
Utilizing Di-tert-butyl Dicarbonate (Boc2O)
Carbamate Formation via Molecular Rearrangement Strategies
An alternative to direct N-tert-butyloxycarbonylation involves the formation of the carbamate functional group through molecular rearrangements, which typically proceed via an isocyanate intermediate.
The Curtius rearrangement is a powerful thermal decomposition reaction that converts an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. nih.govnih.gov This isocyanate is a versatile intermediate that can be trapped by various nucleophiles. nih.govnih.gov When an alcohol, such as tert-butanol (B103910), is used as the trapping agent, the corresponding N-Boc carbamate is formed. nih.gov This method is particularly valuable for the synthesis of aromatic carbamates from aromatic carboxylic acids. organic-chemistry.orgresearchgate.net
The process typically begins with the conversion of a carboxylic acid to an acyl azide. A common and efficient method for this transformation is the use of diphenylphosphoryl azide (DPPA). nih.govalmacgroup.com The reaction of an aromatic carboxylic acid with DPPA in the presence of a base (like triethylamine) and an alcohol (like tert-butanol or benzyl (B1604629) alcohol) allows for a one-pot synthesis of the corresponding carbamate. nih.govnih.gov The reaction proceeds with complete retention of the stereochemistry of the migrating group. nih.gov This rearrangement is tolerant of a wide array of functional groups, making it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients. nih.govalmacgroup.com
Exploration of Other Mechanistic Pathways for Carbamate Linkage Construction
Beyond traditional methods, research has focused on alternative mechanistic pathways for forming the carbamate bond, often utilizing more benign reagents and catalytic systems.
A prominent area of investigation involves the use of carbon dioxide (CO2) as a C1 building block. nih.govnih.gov The reaction of amines with CO2 can form carbamic acids, which can then be trapped to form carbamates. nih.govresearchgate.net This approach is environmentally attractive due to the utilization of a renewable and non-toxic reagent. nih.gov The mechanism of carbamate formation from CO2 and amines has been the subject of detailed study, with several potential pathways identified. rsc.org
One proposed pathway involves the nucleophilic attack of the amine on CO2 to form a zwitterionic intermediate, which is then deprotonated by a base to yield the carbamate salt. rsc.org Another possibility is a concerted mechanism where a base pre-associates with the amine, activating it for a simultaneous deprotonation and carboxylation event. rsc.org A third pathway suggests the formation of an adduct between a superbase and CO2, which then acts as a transfer-carboxylation agent. rsc.orgrsc.org Computational and experimental studies suggest that the concerted pathway, where the base activates and deprotonates the nucleophile at the carboxylation transition state, is often the most likely route for mixed carbamate formation from aromatic amines. rsc.org
The choice of base can significantly influence the reaction. While superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been shown to mediate these reactions, it's been found that the TMG-CO2 zwitterion is not a direct carboxylation agent but rather a source of CO2 for a concerted carboxylation where TMG deprotonates the amine. rsc.org Other bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have also been effectively used in the synthesis of carbamates from CO2. acs.org
The Lossen rearrangement offers another pathway to carbamates. organic-chemistry.org This reaction involves the rearrangement of hydroxamic acids to isocyanates, which can then be trapped by alcohols to form carbamates. The use of N-methylimidazole (NMI) as a catalyst can accelerate this process and minimize the formation of undesired side products. organic-chemistry.orgresearchgate.net
Furthermore, catalytic systems involving transition metals have been developed. For instance, a novel catalytic synthesis of carbamates involves the oxidative alkoxycarbonylation of amines in the presence of a platinum group metal and an alkali metal halide or onium halide. acs.org Cobalt-catalyzed reactions can generate isocyanates in situ from N-Boc protected amines, which then react with alcohols to furnish carbamates. researchgate.netresearchgate.net
Recent methodologies have also focused on the direct conversion of N-Boc protected amines into carbamates. One such method utilizes lithium tert-butoxide (t-BuOLi) as the sole base, avoiding the need for toxic reagents and metal catalysts. researchgate.netrsc.orgrsc.org The proposed mechanism involves the in situ formation of an isocyanate intermediate from the N-Boc amine, which is then attacked by an alcohol. researchgate.netnih.gov
The table below summarizes some of these alternative mechanistic pathways and the key reagents involved.
| Mechanistic Pathway | Key Reagents/Catalysts | Description |
| CO2 Fixation | Amine, CO2, Base (e.g., TMG, DBU) | Formation of a carbamic acid intermediate from the amine and CO2, followed by trapping to form the carbamate. nih.govrsc.orgacs.org |
| Lossen Rearrangement | Hydroxamic Acid, Activating Agent, Alcohol | Rearrangement of a hydroxamic acid to an isocyanate, which is then trapped by an alcohol. organic-chemistry.orgresearchgate.net |
| Catalytic Oxidative Carbonylation | Amine, Alcohol, CO, Platinum Group Metal Catalyst | Direct formation of carbamates from amines, alcohols, and carbon monoxide under oxidative conditions. acs.org |
| Direct Conversion of N-Boc Amines | N-Boc Amine, Alcohol, Base (e.g., t-BuOLi) | In situ generation of an isocyanate from the N-Boc amine, followed by reaction with an alcohol. researchgate.netrsc.orgrsc.org |
Multi-Component Coupling and One-Pot Synthetic Approaches to Carbamates
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.org Several such strategies have been developed for the synthesis of carbamates, including N-Boc derivatives.
A notable example is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.orgacs.org This method, often facilitated by a base like cesium carbonate and an additive such as tetrabutylammonium (B224687) iodide (TBAI), provides a mild and efficient route to carbamates. organic-chemistry.orgorganic-chemistry.org The reaction proceeds at room temperature and avoids common side reactions like N-alkylation. organic-chemistry.org This approach has been successfully applied to a variety of amines, including those with sensitive functional groups. organic-chemistry.org
Another powerful one-pot procedure involves the in situ generation of isocyanates from N-Boc protected amines. researchgate.netrsc.orgrsc.orgresearchgate.net By using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, N-Boc amines can be converted to isocyanate intermediates, which then react with alcohols, thiols, or even Grignard reagents to afford the corresponding carbamates, thiocarbamates, or amides in high yields. researchgate.netrsc.orgrsc.org
Furthermore, palladium-catalyzed four-component carbonylative coupling reactions have been developed for the synthesis of acyl carbamates. acs.org This approach brings together an aryl halide, potassium cyanate, an alcohol, and carbon monoxide in a single pot, offering a convergent route to complex carbamate structures. acs.org
The development of one-pot procedures for the direct conversion of N-Boc protected amines to other functional groups is also noteworthy. For instance, a facile one-pot synthesis of amides from N-Boc protected amines has been described, proceeding through an in situ generated isocyanate intermediate that reacts with a Grignard reagent. rsc.orgrsc.org
The following table highlights some of the key multi-component and one-pot strategies for carbamate synthesis.
| Reaction Type | Components | Key Reagents/Catalysts | Product |
| Three-Component Coupling | Amine, CO2, Alkyl Halide | Cs2CO3, TBAI | Carbamate organic-chemistry.orgorganic-chemistry.orgacs.org |
| One-Pot Isocyanate Formation | N-Boc Amine, Alcohol/Thiol | 2-Chloropyridine, Trifluoromethanesulfonyl Anhydride | Carbamate/Thiocarbamate researchgate.net |
| One-Pot Amidation | N-Boc Amine, Grignard Reagent | 2-Chloropyridine, Trifluoromethanesulfonyl Anhydride | Amide rsc.orgrsc.org |
| Four-Component Carbonylative Coupling | Aryl Halide, Potassium Cyanate, Alcohol, CO | Palladium Catalyst | Acyl Carbamate acs.org |
Stereochemical Control and Enantioselective Methodologies in N-Boc Synthesis
The synthesis of chiral N-Boc protected compounds is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its biological activity. researchgate.net Significant efforts have been directed towards developing enantioselective methodologies for the synthesis of N-Boc carbamates and related structures.
One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, chiral phosphoric acids have been employed as catalysts in the enantioselective addition of various nucleophiles to N-Boc protected imines. rsc.org This has enabled the synthesis of chiral β-amino carbonyl compounds with high enantioselectivity. rsc.org
The asymmetric Mannich reaction, catalyzed by proline, provides a powerful tool for the enantioselective synthesis of β-amino aldehydes from N-Boc imines and aldehydes. rsc.orgorgsyn.org These products can then be further transformed into valuable chiral building blocks like β-amino acids. rsc.org
Enantioselective synthesis of cyclic carbamates has also been achieved through CO2 capture by unsaturated amines, facilitated by a bifunctional organocatalyst. nih.gov This method allows for the preparation of enantioenriched cyclic carbamates, which are important motifs in many therapeutic agents. nih.gov
The stereochemical course of reactions involving N-Boc protected heterocycles has also been investigated. For instance, the deprotonation and subsequent acylation of N-Boc-2-cyano-6-methylpiperidines have been studied to understand the factors influencing the stereochemical outcome. acs.org The nature of the base, counterion, and electrophile all play a role in determining the final stereochemistry of the product. acs.org
Furthermore, methods for the synthesis of enantiopure N-Boc-β3-amino acid methyl esters have been developed, avoiding the use of hazardous reagents and providing a safer alternative to traditional methods. nih.govrsc.org These methods often start from readily available chiral α-amino acids. nih.gov
The table below provides a summary of some enantioselective methodologies relevant to N-Boc synthesis.
| Reaction Type | Key Substrates | Chiral Catalyst/Reagent | Product Type |
| Asymmetric Mannich Reaction | N-Boc Imine, Aldehyde | Proline | Chiral β-Amino Aldehyde rsc.orgorgsyn.org |
| Enantioselective Addition to Imines | N-Boc Aldimine, Nucleophile | Chiral Phosphoric Acid | Chiral β-Amino Carbonyl Compound rsc.org |
| Enantioselective Cyclization | Unsaturated Amine, CO2 | Bifunctional Organocatalyst | Chiral Cyclic Carbamate nih.gov |
| Asymmetric Synthesis of β-Amino Acids | Chiral α-Amino Acid | - | Enantiopure N-Boc-β3-Amino Acid Ester nih.govrsc.org |
Deprotection Strategies and Mechanistic Investigations for N Boc Carbamates
Acid-Mediated N-Boc Deprotection
Acid-catalyzed cleavage is the most traditional and widely employed method for N-Boc deprotection. researchgate.net This approach relies on the acid-lability of the tert-butyl group. Both strong Brønsted acids and Lewis acids are effective in facilitating this transformation.
Strong Brønsted acids are the workhorses for Boc deprotection. The most common reagents are trifluoroacetic acid (TFA), often used neat or in a dichloromethane (B109758) (DCM) solution, and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane or ethyl acetate. researchgate.netbath.ac.uknih.gov These strong acids readily protonate the carbamate (B1207046), initiating the cleavage mechanism. Aqueous solutions of strong acids such as phosphoric acid have also been shown to be effective, offering a more environmentally benign option. commonorganicchemistry.com
The choice of acid and solvent is often dictated by the substrate's solubility and the presence of other acid-sensitive functional groups. For instance, TFA in DCM is a very common and efficient system, often leading to complete deprotection at room temperature. nih.govwikipedia.org Similarly, a 4M solution of HCl in dioxane is another standard protocol for this purpose. bath.ac.uk The general effectiveness of these strong acid methods is well-established, though they can lack chemoselectivity with complex molecules containing multiple acid-labile protecting groups. researchgate.net
Table 1: Examples of N-Boc Deprotection with Strong Brønsted Acids
| Substrate Type | Reagent | Solvent | Conditions | Yield | Reference |
| N-Boc Benzylamine | Choline Chloride:pTSA (1:1) | DES | RT, 10 min | 98% | researchgate.net |
| N-Boc Aniline (B41778) | Choline Chloride:pTSA (1:1) | DES | RT, 10 min | 96% | researchgate.net |
| N-Boc Amino Acid | Aqueous Phosphoric Acid | THF | - | High | commonorganicchemistry.com |
| General N-Boc Amines | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | High | nih.govwikipedia.org |
| General N-Boc Amines | HCl (4M) | Dioxane | RT | High | bath.ac.uk |
Lewis acids provide an alternative to Brønsted acids for mediating N-Boc cleavage. A variety of Lewis acids, including zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), bismuth(III) chloride (BiCl₃), tin(IV) chloride (SnCl₄), and zinc bromide (ZnBr₂), have been successfully employed. These catalysts function by coordinating to the carbonyl oxygen of the Boc group, which increases the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond.
For example, ZnCl₂ has been shown to promote a deprotective cyclization of N-Boc-2-alkynylbenzimidazoles, where it plays a dual role in both Boc deprotection and activation of a triple bond for nucleophilic attack. Iron(III) salts have been described as sustainable catalysts for the selective removal of a Boc group from N,N'-diprotected amines and amino acids, often yielding a clean product without the need for extensive purification. Bismuth(III) trichloride (B1173362) in a mixture of acetonitrile (B52724) and water has been used for selective N-Boc deprotection where other acid-sensitive groups like tert-butyl esters remained intact. The choice of Lewis acid can be critical for achieving chemoselectivity in molecules with multiple sensitive functionalities.
The mechanism of acid-mediated N-Boc deprotection is well-understood and proceeds through a sequence of steps initiated by acid. nih.gov
Protonation: The first step involves the protonation of the carbonyl oxygen of the carbamate by the acid. commonorganicchemistry.comnih.gov
Carbocation Formation: The protonated intermediate is unstable and undergoes fragmentation. The critical step is the cleavage of the oxygen-tert-butyl bond to release a stable tert-butyl carbocation and a carbamic acid intermediate. commonorganicchemistry.comnih.gov
Elimination/Trapping: The tert-butyl carbocation is highly reactive. It can be trapped by a nucleophilic scavenger present in the reaction mixture, or it can lose a proton to form isobutylene (B52900) gas. commonorganicchemistry.com
Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, losing carbon dioxide to yield the free, deprotected amine. commonorganicchemistry.comnih.gov
Protonation of Amine: Under the strong acidic conditions, the newly formed amine is typically protonated, yielding its corresponding ammonium (B1175870) salt as the final product, which is then neutralized during workup. commonorganicchemistry.com
Kinetic studies have provided further insight, showing that for some acids like HCl, the reaction rate can exhibit a second-order dependence on the acid concentration. This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate.
Development of Mild and Chemoselective N-Boc Deprotection Approaches
While acid-mediated methods are robust, their harshness can be detrimental to sensitive substrates. bath.ac.uk This has driven the development of milder and more chemoselective deprotection strategies, including methods catalyzed by transition metals or mediated by radicals.
This method has been successfully applied to the deprotection of di-Boc protected anilines and amino acids. bath.ac.uk Compared to using strong acids like TFA directly, the catalytic use of Cu(OTf)₂ provides a more favorable and controlled set of reaction conditions. bath.ac.uk
Table 2: Copper(II) Triflate-Catalyzed N-Boc Deprotection
| Substrate | Catalyst | Solvent | Conditions | Result | Reference |
| N-tert-butyl-N-Boc-p-toluamide | Cu(OTf)₂ | CH₂Cl₂ | 80 °C | 39% de-tert-butylation | bath.ac.uk |
| Di-Boc protected anilines | Cu(OTf)₂ | CH₂Cl₂ | RT | Successful deprotection | bath.ac.uk |
| Di-Boc protected amino acids | Cu(OTf)₂ | CH₂Cl₂ | RT | Successful deprotection | bath.ac.uk |
A novel and mild approach to deprotection involves the use of radical cations. Specifically, the tris(4-bromophenyl)amminium radical cation, often referred to as "magic blue" (MB•+), has been shown to be a potent catalyst for the cleavage of the C-O bond in tert-butyl carbamates, esters, and ethers. commonorganicchemistry.com
This method operates under neutral conditions and is typically performed in the presence of a sacrificial silane, such as triethylsilane, which accelerates the reaction. commonorganicchemistry.com The catalytic cycle involves the radical cation facilitating the cleavage of the tert-butyl group. This strategy is suitable for a wide range of structurally diverse compounds and avoids the use of high temperatures, strong acids, or bases, making it highly chemoselective.
Thermal Deprotection in Continuous Flow Systems and Controlled Environments
The thermal removal of the tert-butoxycarbonyl (Boc) protecting group from nitrogen atoms, including that in tert-butyl 4-ethoxyphenylcarbamate, represents a clean and efficient deprotection strategy that avoids the use of acidic or basic reagents. This method is particularly well-suited for implementation in continuous flow reactors, which allow for precise control over reaction parameters such as temperature and residence time, enabling high yields and selectivities. nih.govnih.gov
Research into the thermal deprotection of N-Boc groups under continuous flow conditions has demonstrated its broad applicability across a diverse range of substrates. acs.orgnih.gov In a comprehensive study, various N-Boc protected amines were subjected to high-temperature conditions in a continuous flow setup. researchgate.netresearchgate.net The deprotection mechanism is proposed to proceed through an initial, slow, and concerted proton transfer with the release of isobutylene, which is then followed by a rapid decarboxylation to yield the free amine. acs.orgresearchgate.net A strong correlation has been identified between the reaction rate and the electrophilicity of the N-Boc carbonyl group. acs.orgnih.gov
The choice of solvent and temperature is critical for achieving efficient deprotection. Solvents such as methanol (B129727), 2,2,2-trifluoroethanol (B45653) (TFE), tetrahydrofuran (B95107) (THF), and toluene (B28343) have been investigated. acs.org For N-Boc protected anilines, which are structurally analogous to this compound, temperatures around 240 °C are required for efficient deprotection. acs.org TFE and methanol have been identified as particularly effective solvents for this transformation. acs.orgresearchgate.net The use of superheated solvents in a continuous plug flow reactor at temperatures ranging from 120-240°C facilitates the transformation without the need for pH modification or additional reagents. nih.gov
The precise temperature control afforded by continuous flow systems allows for selective deprotection. For instance, an aryl N-Boc group can be effectively removed in the presence of an alkyl N-Boc group by carefully selecting the reaction temperature. nih.govacs.org This high degree of control minimizes the formation of byproducts that can occur at elevated temperatures in batch reactors. acsgcipr.org The benefits of this approach include the avoidance of aqueous workups and the ability to telescope reaction sequences, where the output stream from the deprotection can be used directly in a subsequent reaction step. researchgate.netacs.org
| Substrate Type | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| N-Boc Aniline | TFE | 240 | 30 | 93 | acs.org |
| N-Boc Aniline | Methanol | 240 | 30 | 88 | acs.org |
| N-Boc Aniline | THF | 240 | 30 | 65 | acs.org |
| N-Boc Aniline | Toluene | 240 | 30 | 54 | acs.org |
| N-Boc Phenethylamine | TFE | 240 | 30 | <10 | acs.org |
Orthogonal Protecting Group Strategies in Conjunction with N-Boc Functionality
The N-Boc group is a cornerstone of protecting group strategies in multi-step organic synthesis due to its predictable stability and well-defined cleavage conditions. Its use in conjunction with other protecting groups in an orthogonal manner allows for the selective deprotection of one functional group while others remain intact. The stability of the N-Boc group, as would be present in this compound, to a variety of deprotection conditions for other common protecting groups makes it highly valuable in complex molecule synthesis.
The N-Boc group is generally stable to conditions used for the removal of several other key protecting groups:
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is labile to bases, typically piperidine (B6355638) in DMF, conditions under which the N-Boc group is completely stable. nih.gov
Cbz (Carboxybenzyl): The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). The N-Boc group is resistant to these conditions. nih.gov
Alloc (Allyloxycarbonyl): Removal of the Alloc group is achieved using a palladium(0) catalyst and a scavenger. The N-Boc group is unaffected by this protocol. nih.gov
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are removed with dilute hydrazine (B178648) in DMF, which does not cleave the N-Boc group. sigmaaldrich.com
PMB (p-Methoxybenzyl): PMB ethers and esters can be cleaved under oxidative conditions or with mild acids like trifluoroacetic acid (TFA) in dichloromethane, with some protocols showing selectivity over tert-butyl esters and Boc-carbamates. nih.gov
Conversely, the selective cleavage of the N-Boc group in the presence of other protecting groups is a common and critical operation. The standard method for N-Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. researchgate.net Under these conditions, many other protecting groups remain intact:
Benzyl (B1604629) and Methyl Esters: These ester groups are stable to the acidic conditions used for N-Boc removal. organic-chemistry.orgorganic-chemistry.org
TBDMS (tert-Butyldimethylsilyl) Ethers: Silyl ethers like TBDMS are generally stable to the anhydrous acidic conditions used for Boc deprotection, although they are labile to fluoride (B91410) ions. organic-chemistry.org
Tpseoc (2-(Triphenylsilyl)ethoxycarbonyl): This silicon-based protecting group is highly resistant to the acidic conditions required for N-Boc and tert-butyl ester cleavage, but is readily cleaved by fluoride ions. nih.gov
This orthogonality allows for intricate synthetic routes where different functional groups can be unmasked at various stages for further elaboration. For example, a molecule containing both an N-Boc protected amine and a C-terminal benzyl ester can be selectively deprotected at the N-terminus with acid to allow for peptide coupling, while the benzyl ester remains for a later-stage global deprotection via hydrogenation.
| Protecting Group | N-Boc Stability to its Cleavage | Cleavage Conditions for Other Group | Orthogonality | Reference |
| Fmoc | Stable | 20% Piperidine in DMF | Yes | nih.gov |
| Cbz | Stable | H₂, Pd/C | Yes | nih.gov |
| Alloc | Stable | Pd(PPh₃)₄, Scavenger | Yes | nih.gov |
| Dde/ivDde | Stable | 2% Hydrazine in DMF | Yes | sigmaaldrich.com |
| Benzyl Ester | Cleaved by H₂ | Stable to Acid (TFA) | Yes | nih.govorganic-chemistry.org |
| TBDMS Ether | Cleaved by Fluoride | Stable to Acid (TFA) | Yes | organic-chemistry.org |
| Tpseoc | Cleaved by Fluoride | Stable to Acid (TFA) | Yes | nih.gov |
Synthetic Utility and Role in Multi Step Organic Transformations
N-Boc Carbamates as Critical Intermediates in Advanced Organic Synthesis
N-Boc carbamates, formed by the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), serve as stable, yet readily cleavable, derivatives that mask the inherent reactivity of the amino group. numberanalytics.comtotal-synthesis.com This temporary deactivation is crucial for the successful execution of multi-step syntheses, where the presence of a free amine could lead to a cascade of undesirable side reactions. acs.org
The synthesis of peptides, biopolymers constructed from amino acid building blocks, is a quintessential example of the necessity for robust protecting group strategies. nih.gov The N-Boc group has historically been a workhorse in this field, particularly in solid-phase peptide synthesis (SPPS). total-synthesis.com By protecting the α-amino group of an amino acid, the N-Boc group prevents self-polymerization and allows for the controlled, sequential addition of amino acid residues to a growing peptide chain. numberanalytics.comlibretexts.org
The Boc group's stability to a wide range of reaction conditions, including those involving nucleophiles and bases, makes it an ideal choice for the intricate steps of peptide coupling. total-synthesis.comorganic-chemistry.org Its removal, typically achieved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), is orthogonal to other protecting groups commonly used for amino acid side chains, such as the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. total-synthesis.comwikipedia.org This orthogonality is a fundamental principle in complex synthesis, allowing for the selective deprotection of specific functional groups without affecting others. total-synthesis.com
The utility of Boc protection extends beyond natural peptides to the synthesis of peptidomimetics and Peptide Nucleic Acids (PNAs), which are synthetic analogs of nucleic acids with a peptide-like backbone. rsc.org In PNA synthesis, Boc chemistry has been shown to be advantageous, minimizing side reactions that can occur under the basic conditions used in alternative Fmoc-based strategies. rsc.org
Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) total-synthesis.comacs.org | Orthogonal to Cbz, Fmoc total-synthesis.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (H₂/Pd) total-synthesis.com | Orthogonal to Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine (B6355638) in DMF) total-synthesis.comlibretexts.org | Orthogonal to Boc, Cbz |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalysis total-synthesis.com | Orthogonal to Boc, Cbz, Fmoc |
The synthesis of natural products and other complex organic molecules often presents formidable challenges due to the presence of multiple, sensitive functional groups. numberanalytics.comacs.org The N-Boc protecting group is an indispensable tool in this context, enabling chemists to navigate these intricate synthetic pathways. By temporarily masking an amine's nucleophilicity and basicity, the Boc group allows for a diverse range of chemical transformations to be performed on other parts of the molecule without interference. acs.orgresearchgate.net
For instance, in the total synthesis of a complex alkaloid, an intermediate containing a secondary amine might need to undergo a series of reactions such as oxidation, reduction, or carbon-carbon bond formation. Protecting the amine as its N-Boc carbamate (B1207046) ensures that it remains inert during these steps, only to be revealed at a later, strategic point in the synthesis. numberanalytics.comresearchgate.net
The carbamate structural motif is a key feature in a multitude of pharmaceutical agents and specialty chemicals. researchgate.netresearchgate.net Consequently, N-Boc protected compounds like tert-butyl 4-ethoxyphenylcarbamate are not only precursors for amines but also valuable intermediates for the direct synthesis of more complex carbamate-containing target molecules.
Research has demonstrated methods for the direct conversion of Boc-protected amines into other carbamates, thiocarbamates, and ureas. researchgate.netnih.gov This approach bypasses the need to first deprotect the amine and then perform a subsequent functionalization, streamlining the synthetic process. Such methodologies are of significant interest in medicinal chemistry for the generation of compound libraries for drug discovery. researchgate.net For example, tert-butyl carbamate derivatives have been utilized as key intermediates in the synthesis of compounds with anti-inflammatory activity and in the development of pharmaceuticals like lacosamide. nih.govgoogle.com The large-scale production of related intermediates, such as tert-butyl 4-oxoazepane-1-carboxylate, highlights the industrial relevance of N-Boc protected compounds. researchgate.net
Implementation of N-Boc Protection in Multi-Step Reaction Sequences
The successful implementation of N-Boc protection in a multi-step synthesis hinges on its ability to be selectively introduced and removed under conditions that are compatible with the other functional groups present in the molecule and the other reactions in the sequence. numberanalytics.com
Amines are nucleophilic and basic, properties that can lead to a host of undesired side reactions. For example, a free amine can react with electrophiles, act as a base to promote unwanted elimination reactions, or interfere with metal-catalyzed cross-coupling reactions. By converting the amine to an N-Boc carbamate, its nucleophilicity and basicity are significantly attenuated. researchgate.netnih.gov The bulky tert-butyl group also provides steric hindrance, further shielding the nitrogen atom. youtube.com
This protection is crucial in scenarios where a molecule contains multiple reactive sites. For example, in a molecule with both an amine and a hydroxyl group, selective acylation of the hydroxyl group can be achieved by first protecting the more nucleophilic amine with a Boc group. total-synthesis.com Furthermore, the N-Boc group is stable to catalytic hydrogenation, allowing for the reduction of other functional groups, such as nitro groups or alkenes, without cleavage of the protecting group. researchgate.netnih.gov
The introduction of an N-Boc group can also facilitate subsequent chemical modifications by altering the electronic properties of the molecule or by directing reactions to specific positions. Once the desired transformations have been completed, the Boc group can be cleanly removed to unveil the free amine, which is then available for further derivatization. acs.org
A notable example is the directed ortho-metalation of N-Boc protected anilines. The carbamate group can direct a strong base to deprotonate the aromatic ring at the position ortho to the nitrogen, allowing for the introduction of various electrophiles at that specific site. This strategy provides a powerful method for the regioselective functionalization of aromatic rings.
The deprotection step itself, typically using a strong acid like TFA or HCl, regenerates the amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation, alkylation, or arylation, to build further molecular complexity. acs.orgyoutube.com This "protect-transform-deprotect" sequence is a fundamental and powerful paradigm in modern organic synthesis. acs.org
Derivatization Studies of N-Boc Protected Structures for Functional Group Interconversion
The N-tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. wikipedia.org In the context of this compound, the Boc group not only shields the amine functionality but also influences the reactivity of the entire molecule, enabling a variety of derivatization strategies for functional group interconversion. These transformations primarily target the aromatic ring and the ethoxy moiety, allowing for the introduction of new functionalities and the synthesis of diverse molecular architectures.
One of the most powerful strategies for the functionalization of N-Boc protected anilines is directed ortho-metalation (DoM) . wikipedia.orgbaranlab.org In this reaction, the carbamate group acts as a directed metalation group (DMG), coordinating to a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.orguwindsor.ca This coordination facilitates the deprotonation of the aromatic proton at the position ortho to the carbamate, generating a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide array of electrophiles to introduce various substituents with high regioselectivity. wikipedia.orgbaranlab.org
The N-Boc group, in concert with the ethoxy group, also activates the aromatic ring towards electrophilic aromatic substitution (EAS) . wikipedia.orgmasterorganicchemistry.com Both the carbamate and the ethoxy group are ortho, para-directing activators. wikipedia.org This electronic preference allows for the introduction of electrophiles, such as nitro groups (nitration), halogens (halogenation), or acyl groups (Friedel-Crafts acylation), primarily at the positions ortho and para to these activating groups. wikipedia.orgyoutube.com The steric bulk of the Boc group can influence the regiochemical outcome, sometimes favoring substitution at the less hindered position.
Furthermore, the ethoxy group itself represents a site for functional group interconversion through ether cleavage . Treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond to yield the corresponding phenol, N-Boc-4-hydroxyaniline. sigmaaldrich.comscbt.com This transformation is significant as it unmasks a hydroxyl group, which can then be subjected to a host of further derivatization reactions, including O-alkylation, O-acylation, and conversion to triflates for cross-coupling reactions.
The following table summarizes key derivatization reactions of this compound and its derivatives for functional group interconversion, showcasing the versatility of this N-Boc protected structure in organic synthesis.
Table of Derivatization Reactions
| Starting Material | Reaction Type | Reagents and Conditions | Product | Research Focus |
| This compound | Directed ortho-Metalation (DoM) | 1. sec-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., I₂, DMF, RCHO) | ortho-substituted this compound derivatives | Introduction of various functional groups at the position ortho to the carbamate. uwindsor.caharvard.eduorganic-chemistry.org |
| This compound | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | tert-butyl 2-nitro-4-ethoxyphenylcarbamate | Introduction of a nitro group for further transformations (e.g., reduction to an amine). wikipedia.orgyoutube.com |
| This compound | Electrophilic Aromatic Substitution (Bromination) | Br₂, FeBr₃ | tert-butyl 2-bromo-4-ethoxyphenylcarbamate | Introduction of a bromine atom for use in cross-coupling reactions. wikipedia.org |
| This compound | Ether Cleavage | HBr (aq), reflux | N-Boc-4-hydroxyaniline | Conversion of the ethoxy group to a hydroxyl group for further functionalization. sigmaaldrich.comscbt.com |
| N-Boc-4-hydroxyaniline | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | tert-butyl 4-(alkoxy)phenylcarbamate derivatives | Synthesis of various ether derivatives. |
| N-Boc-4-hydroxyaniline | O-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | tert-butyl 4-(acyloxy)phenylcarbamate derivatives | Synthesis of ester derivatives. |
Reaction Mechanism Elucidation and Stereochemical Implications
Understanding the Stability and Reactivity Profile of the Carbamate (B1207046) Linkage
The carbamate functional group, a hybrid of amide and ester functionalities, is a cornerstone of many chemical structures, including pharmaceuticals and polymers. nih.govacs.org Its stability and reactivity are governed by a delicate interplay of resonance, conformational restrictions, and hydrogen bonding capabilities.
Analysis of Amide Resonance and Conformational Restrictions within Carbamates
Experimental and theoretical studies have shown that the rotational barrier of the C–N bond in carbamates is approximately 3–4 kcal/mol lower than in analogous amides. nih.govresearchgate.net This difference is attributed to electronic and steric effects from the additional oxygen atom. nih.gov
Carbamates can exist as syn and anti conformers, with the anti rotamer generally being more stable by 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov However, the energy difference can be minimal in some cases, leading to a mixture of both isomers. nih.gov This conformational flexibility is crucial as it allows carbamates to act as "conformational switches" in molecular systems. nih.gov The specific substituents on the nitrogen and oxygen atoms significantly influence the equilibrium between these conformers. nih.gov
Table 1: Conformational Properties of Carbamates
| Property | Description | Significance |
|---|---|---|
| Amide Resonance | Delocalization of nitrogen's lone pair across the carbonyl group. | Confers planarity and stability to the carbamate linkage. nih.govlibretexts.org |
| C-N Bond Character | Partial double-bond character. | Restricts rotation, leading to conformational rigidity. libretexts.org |
| Rotational Barrier (C-N) | ~3-4 kcal/mol lower than in amides. | Influences the rate of conformational changes. nih.govresearchgate.net |
| Conformers | Exist as syn and anti rotamers. | The equilibrium between conformers can be tuned by substituents and affects molecular recognition. nih.gov |
| Energy Difference (syn vs anti) | anti is typically more stable by 1.0-1.5 kcal/mol. | Determines the predominant conformation in solution. nih.gov |
Investigation of Inter- and Intramolecular Hydrogen Bonding Contributions
The carbamate group is an active participant in hydrogen bonding, with the carbonyl group and the N-H moiety acting as hydrogen bond acceptors and donors, respectively. nih.gov These interactions play a significant role in determining the conformation and can influence the syn-anti isomer equilibrium. nih.gov
Mechanistic Pathways Involving the Tert-Butyl Group (General Context)
The tert-butyl group, a key feature of tert-butyl 4-ethoxyphenylcarbamate, significantly influences its reactivity, particularly in cleavage reactions. The stability of the tert-butyl cation is a driving force in many of these transformations.
Comprehensive Studies of S(_N)1 and S(_N)2 Reaction Pathways Relevant to Tert-butyl Group Chemistry
The tert-butyl group is sterically bulky, which hinders backside attack by a nucleophile, making the S(_N)2 (Substitution Nucleophilic Bimolecular) pathway highly unfavorable. chemicalnote.com Consequently, reactions involving the cleavage of the bond connecting the tert-butyl group to an oxygen or nitrogen atom predominantly proceed through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism. chemicalnote.commasterorganicchemistry.combyjus.com
The S(_N)1 reaction occurs in two steps:
Formation of a Carbocation: The bond to the leaving group breaks, forming a stable tertiary carbocation. This is the slow, rate-determining step. chemicalnote.combyjus.com The stability of the tert-butyl carbocation is enhanced by hyperconjugation. rsc.org
Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile. chemicalnote.combyjus.com
The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate and is favored by polar protic solvents that can solvate both the carbocation and the leaving group. byjus.comorganic-chemistry.org
Table 2: Comparison of S(_N)1 and S(_N)2 Reactions for Tert-Butyl Systems
| Feature | S(_N)1 Pathway | S(_N)2 Pathway |
|---|---|---|
| Rate Determining Step | Unimolecular dissociation to form a carbocation. masterorganicchemistry.com | Bimolecular backside attack by a nucleophile. masterorganicchemistry.com |
| Intermediate | Tertiary carbocation. chemicalnote.com | Pentacoordinate transition state. masterorganicchemistry.com |
| Stereochemistry | Racemization (if chiral center is formed). organic-chemistry.org | Inversion of configuration. organic-chemistry.org |
| Substrate Structure | Favored by tertiary substrates due to carbocation stability. masterorganicchemistry.com | Disfavored by tertiary substrates due to steric hindrance. chemicalnote.com |
| Solvent Effects | Favored by polar protic solvents. organic-chemistry.org | Favored by polar aprotic solvents. |
| Relevance to Tert-butyl group | Dominant pathway. chemicalnote.commasterorganicchemistry.combyjus.com | Generally not observed. chemicalnote.com |
Transition State Analysis and Reaction Coordinate Mapping in N-Boc Transformations
The deprotection of N-Boc (tert-butyloxycarbonyl) groups, a common transformation in organic synthesis, provides a practical example of the reactivity of the tert-butyl group within a carbamate framework. total-synthesis.com This acid-catalyzed cleavage proceeds through a mechanism involving the formation of a tert-butyl cation. total-synthesis.com
Computational studies and kinetic modeling have been employed to analyze the transition state of this reaction. researchgate.netacs.org These studies support a mechanism that begins with a slow, concerted proton transfer to the carbamate's carbonyl oxygen, leading to the release of isobutylene (B52900) and a carbamic acid intermediate, which then rapidly decarboxylates. acs.org A strong correlation has been identified between the electrophilicity of the N-Boc carbonyl group and the rate of the reaction. acs.org
Reaction coordinate mapping is a theoretical tool used to visualize the progress of a reaction from reactants to products along a defined pathway. wikipedia.org In the context of N-Boc deprotection, this would involve mapping the energy changes as the C-O bond of the tert-butyl group elongates and breaks, and new bonds are formed. This analysis helps in understanding the energy barriers (activation energy) and identifying the transition state structure. youtube.com The reaction coordinate can be represented by changes in geometric parameters like bond lengths and angles or by more abstract collective variables. wikipedia.orgarxiv.org
Advanced Analytical Characterization of N Boc Protected Compounds
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone for the structural analysis of molecules like tert-butyl 4-ethoxyphenylcarbamate. By examining the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons provide a complete picture of the molecule's structure. The protons of the ethoxy group, the aromatic ring, the amine, and the tert-butyl group each appear at distinct chemical shifts.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group is a particularly notable signal, typically appearing in the downfield region of the spectrum.
¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H | 1.40 | Triplet, 3H (CH₃ of ethoxy) |
| ¹H | 1.51 | Singlet, 9H (tert-butyl) |
| ¹H | 4.00 | Quartet, 2H (CH₂ of ethoxy) |
| ¹H | 6.49 | Singlet, 1H (NH) |
| ¹H | 6.83 | Doublet, 2H (aromatic) |
| ¹H | 7.26 | Doublet, 2H (aromatic) |
| ¹³C | 14.8 | CH₃ of ethoxy |
| ¹³C | 28.3 | CH₃ of tert-butyl |
| ¹³C | 63.5 | CH₂ of ethoxy |
| ¹³C | 80.1 | Quaternary C of tert-butyl |
| ¹³C | 114.6 | Aromatic CH |
| ¹³C | 121.7 | Aromatic CH |
| ¹³C | 131.6 | Quaternary aromatic C |
| ¹³C | 153.1 | Carbonyl (C=O) |
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the precise determination of the molecular weight of this compound and provides insights into its structure through fragmentation analysis. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar and thermally labile molecules. The expected exact mass of this compound (C₁₃H₁₉NO₃) is 237.1365 g/mol .
Under mass spectrometric conditions, the molecule can fragment in predictable ways. Common fragmentation patterns for N-Boc protected compounds include the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions that can be detected.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational frequencies confirm the presence of specific bonds. A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl (C=O) group in the carbamate. The N-H stretch of the carbamate typically appears as a sharp peak around 3300-3400 cm⁻¹. The C-O stretches of the ether and carbamate groups, as well as aromatic C-H and C=C bonds, also produce distinct signals.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound gives rise to characteristic absorption bands in the UV region, which can be influenced by the substituent groups on the ring.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3350 | N-H Stretch (carbamate) |
| ~2980 | C-H Stretch (aliphatic) |
| ~1720 | C=O Stretch (carbamate) |
| ~1510 | C=C Stretch (aromatic) |
Chromatographic Separation Techniques for Purity and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are essential for assessing its purity and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of synthesized compounds like this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from starting materials, by-products, and other impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions. The area under the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. HPLC is also an effective tool for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of more volatile precursors or potential degradation products. In this technique, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer, which provides detailed mass spectra for their identification.
Theoretical and Computational Chemistry Approaches to N Boc Carbamates
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given system, providing information about energy, electron distribution, and molecular geometry. wikipedia.org
Density Functional Theory (DFT) has become a popular computational method for studying N-Boc carbamates due to its balance of accuracy and computational cost. nih.govnih.gov DFT studies can elucidate reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies.
For instance, DFT calculations have been employed to investigate the conformational landscape of Boc-carbamate monomers. nih.govchemrxiv.org These studies reveal that the carbamate (B1207046) units are planar, a feature attributed to the delocalization of π-electrons. chemrxiv.org DFT has also been used to explore the synthesis of carbamates. For example, in the synthesis of carbamates from Boc-protected amines and alcohols, DFT can help to understand the reaction mechanism, which is proposed to proceed through an isocyanate intermediate. nih.govresearchgate.net The reaction conditions, such as the base used, can significantly influence the reaction yield, and DFT can provide insights into these effects. nih.govresearchgate.net
Finding the correct transition state is a critical step in these calculations. youtube.comresearchgate.net The process often involves an initial guess of the transition state geometry, followed by optimization. researchgate.net The characterization of the transition state is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate. researchgate.net
Table 1: Representative Applications of DFT in N-Boc Carbamate Chemistry
| Area of Investigation | Key Findings from DFT Studies |
| Reaction Mechanisms | Elucidation of pathways for carbamate synthesis and deprotection. nih.govresearchgate.net |
| Transition State Analysis | Identification and characterization of transition state structures and energies. youtube.comresearchgate.net |
| Conformational Analysis | Determination of stable conformers and rotational barriers. nih.govchemrxiv.org |
| Reactivity Prediction | Understanding the influence of substituents on reaction rates and selectivity. |
This table provides a summary of how Density Functional Theory is applied to study N-Boc carbamates.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. wikipedia.orgpnu.ac.ir
Ab initio calculations have been used to study the mechanism of carbamate formation from the reaction of CO2 with amines. epa.govresearchgate.net These studies have investigated the potential for a zwitterionic intermediate and suggest that a single-step, third-order reaction may be more likely. epa.govresearchgate.net The choice of basis set and the level of theory are crucial for obtaining accurate results. pnu.ac.ir For example, in predicting the pKa values of aniline (B41778) derivatives, various levels of theory and basis sets have been tested to determine the most accurate approach. pnu.ac.ir While computationally more demanding than DFT, ab initio methods are valuable for benchmarking other methods and for cases where high accuracy is paramount. wikipedia.org
The carbamate group (–NHCOO–) exhibits restricted rotation around the C–N bond due to amide resonance, leading to the existence of syn and anti conformers. nih.gov Computational methods are instrumental in analyzing the conformational preferences and the energy barriers to rotation.
Studies on N-Boc protected amino acids have shown that both syn and anti rotamers can coexist, with the energy difference between them being small in some cases. nih.gov The conformational equilibrium can be influenced by factors such as substituents and intramolecular hydrogen bonding. nih.gov Computational analysis, often using DFT, can predict the relative energies of these conformers and the height of the rotational barrier. mdpi.com The rotational barriers in carbamates are generally found to be lower than in amides. nih.govacs.org
For tert-butyl 4-ethoxyphenylcarbamate, conformational analysis would involve exploring the rotation around the C-N bond of the carbamate and the C-O and C-C bonds of the ethoxy group and the phenyl ring. Such analysis helps in understanding the molecule's three-dimensional structure and how it might interact with its environment. upenn.eduupenn.edursc.org
Molecular Dynamics Simulations for Investigating Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and the influence of the solvent. researchgate.netelsevierpure.com In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the observation of molecular motions and interactions over time.
For N-Boc carbamates, MD simulations can be used to investigate how different solvents affect their conformational equilibrium and dynamics. researchgate.net For example, simulations of carbamate formation in aqueous amine solutions have been used to study the role of water molecules in the reaction mechanism. researchgate.netelsevierpure.com These simulations can provide insights into the stability of intermediates and the free energy barriers of reaction steps. epfl.ch By simulating the system at different temperatures, it is also possible to study the temperature dependence of dynamic processes. nih.gov
Prediction of Spectroscopic Properties from First Principles
Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, from first principles. nih.govnih.govbsu.by These predictions are valuable for interpreting experimental spectra and for confirming the structure of synthesized compounds.
For this compound, DFT calculations could be used to predict its 1H and 13C NMR spectra. nih.gov By comparing the calculated chemical shifts with experimental data, one can validate the computed structure. Similarly, the IR spectrum can be calculated to identify the characteristic vibrational modes of the carbamate, ethoxy, and phenyl groups. nih.govresearchgate.net The accuracy of these predictions depends on the level of theory and basis set used. nih.gov
UV-Vis spectra can also be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. bsu.bymdpi.commdpi.com These calculations provide information about the electronic transitions, which can be correlated with the observed absorption bands. bsu.byresearchgate.net
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Property | Relevance to this compound |
| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C) | Aids in structure elucidation and assignment of experimental spectra. nih.gov |
| IR Spectroscopy | Vibrational Frequencies | Helps in identifying functional groups and confirming molecular structure. nih.govresearchgate.net |
| UV-Vis Spectroscopy | Electronic Transitions (λmax) | Provides insight into the electronic structure and conjugation within the molecule. bsu.byresearchgate.net |
This table illustrates the types of spectroscopic data that can be predicted for this compound using computational methods.
Computational Design and In Silico Screening of Novel N-Boc-Based Synthetic Strategies
Computational methods are increasingly used in the design of new synthetic strategies and for the in silico screening of virtual libraries of compounds. rsc.orgnih.govnih.govresearchgate.net This approach can accelerate the discovery of new reactions and molecules with desired properties.
For N-Boc carbamates, computational tools can be used to design more efficient or selective methods for their synthesis or deprotection. organic-chemistry.orgnih.gov For example, by calculating the reaction barriers for different catalysts or reaction conditions, one can identify promising candidates for experimental investigation. nih.gov
In silico screening involves the use of computational models to predict the activity of a large number of compounds before they are synthesized. nih.govnih.gov For instance, if this compound were a starting point for developing new bioactive molecules, computational docking could be used to predict how well derivatives of this compound bind to a specific biological target. nih.gov This allows for the prioritization of compounds for synthesis and testing, saving time and resources.
Emerging Trends and Future Research Directions in N Boc Chemistry
Development of More Sustainable and Environmentally Benign N-Boc Methodologies
A significant trend in modern organic synthesis is the move towards greener and more sustainable practices. For N-Boc protected compounds like tert-butyl 4-ethoxyphenylcarbamate, this involves developing protection and deprotection protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Detailed Research Findings: Traditional methods for N-Boc deprotection often rely on strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid, which present environmental and handling challenges. semanticscholar.org Recent research has demonstrated the efficacy of more environmentally friendly alternatives. A notable development is the use of water as a medium and even as a catalyst for N-Boc deprotection. mcours.netccsenet.org Studies have shown that heating N-Boc protected amines in water at reflux temperatures can efficiently cleave the Boc group, yielding the corresponding amine with excellent yields. semanticscholar.orgmcours.netresearchgate.net This catalyst-free method is particularly attractive as it avoids the use of any additional, potentially toxic reagents. ccsenet.org For a substrate like this compound, this would involve a clean conversion to 4-ethoxyaniline, with carbon dioxide and tert-butanol (B103910) as the only byproducts.
Furthermore, solvent-free and catalyst-free methods for the protection of amines with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) have been developed. researchgate.netthieme-connect.de These reactions can proceed at room temperature with high efficiency for a variety of aromatic and aliphatic amines, presenting a greener route for the synthesis of this compound from 4-ethoxyaniline. researchgate.net The use of recyclable catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), also contributes to more sustainable N-Boc protection protocols under solvent-free conditions. organic-chemistry.org
| Method | Reagents/Conditions | Advantages for this compound | Reference |
|---|---|---|---|
| Water-Mediated Deprotection | Water, reflux temperature (approx. 100°C) | Eliminates need for acid catalysts; environmentally benign; simple workup. | semanticscholar.orgmcours.netccsenet.org |
| Thermolytic Deprotection | High temperature (150°C+) in solvents like MeOH or TFE | Avoids acidic reagents; can be highly selective; suitable for flow chemistry. | acs.orgacs.org |
| Microwave-Assisted Deprotection | K₃PO₄·H₂O in CH₃OH, microwave irradiation | Rapid reaction times; mild basic conditions. | semanticscholar.org |
| Solid-Acid Catalysis | Montmorillonite K10 clay | Heterogeneous catalyst that can be recovered and reused. | semanticscholar.org |
Expanding the Synthetic Scope of N-Boc Protected Intermediates in Novel Reaction Systems
The N-Boc group does more than just protect; it also modulates the reactivity of the parent molecule, enabling its use in a wider range of chemical transformations. Research is actively exploring new reactions where N-Boc protected intermediates like this compound can serve as key building blocks.
Detailed Research Findings: The stability of the N-Boc group under various conditions allows the rest of the molecule to undergo transformations that an unprotected amine would not tolerate. For example, N-Boc protected intermediates are increasingly used in metal-catalyzed cross-coupling reactions. A recent study demonstrated a highly convergent synthesis of the non-proteinogenic amino acid Adda, featuring a key intermolecular Heck reaction on a substrate containing a labile N-O bond, which was possible due to the presence of an N-Boc group. acs.org The authors hypothesized that chelation between the Boc carbonyl oxygen and the palladium catalyst could enhance regioselectivity. acs.org This suggests that the N-Boc group in this compound could be used to direct ortho-metalation or influence the regioselectivity of coupling reactions on the phenyl ring.
Furthermore, N-Boc protected amino acids and their derivatives are pivotal in the synthesis of β-amino acids, which are important components of many biologically active compounds. rsc.orgrsc.org Safe and efficient methods have been developed to convert N-Boc-α-amino acids into N-Boc-β³-amino acid methyl esters, avoiding hazardous reagents. rsc.org Another novel application is the electrochemical carboxylation of N-Boc-α-aminosulfones using CO₂ to produce N-Boc-α-amino acids, showcasing a green method for C-C bond formation. acs.org These emerging synthetic methods significantly broaden the potential applications of stable, readily available intermediates like this compound.
Advancement of Computational Methodologies for Predictive Synthesis Design and Optimization
Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the development of new synthetic methods. In N-Boc chemistry, computational models are being used to refine protection and deprotection protocols.
Detailed Research Findings: Computational modeling has been instrumental in elucidating the mechanism of N-Boc deprotection under various conditions. For instance, studies combining computational modeling with kinetic analysis have been used to understand the thermolytic deprotection of N-Boc groups in continuous-flow systems. acs.orgnih.gov These studies supported a mechanism involving a slow, concerted proton transfer followed by rapid decarboxylation. acs.org A key finding from this research is the strong correlation between the electrophilicity of the N-Boc carbonyl group and the reaction rate. acs.orgnih.gov
This predictive power is highly valuable. For a molecule like this compound, computational tools can be used to:
Predict the optimal temperature and residence time for selective thermal deprotection in a flow reactor. acs.org
Model the influence of substituents on the phenyl ring on the ease of deprotection.
Design reaction conditions to selectively cleave the Boc group in the presence of other sensitive functional groups by calculating activation barriers for competing reaction pathways. These predictive capabilities reduce the need for extensive empirical screening, saving time and resources while leading to more optimized and robust synthetic processes.
Integration of N-Boc Transformations with Automation and Flow Chemistry Technologies
The integration of chemical synthesis with automation and continuous flow technology represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control compared to traditional batch methods. nih.gov N-Boc protection and deprotection steps are well-suited for this transition.
Detailed Research Findings: Flow chemistry has proven to be particularly effective for N-Boc transformations. High-temperature N-Boc deprotection can be performed in minutes in a continuous flow reactor without the need for acidic catalysts. acs.orgacs.org The precise control over temperature and residence time afforded by flow systems allows for highly selective deprotections that are difficult to achieve in batch processing. acs.org For example, a multi-step sequence involving selective thermal deprotection of an aryl N-Boc group, subsequent benzoylation, and a final deprotection of an alkyl N-Boc group was successfully demonstrated in a flow system. acs.org
The synthesis of carbamates has also been successfully translated to continuous flow processes. beilstein-journals.orgnih.govnih.gov Flow reactors can safely handle reactive intermediates and allow for the use of gaseous reagents like CO₂ under high pressure, enabling novel and more sustainable synthetic routes. nih.govnih.gov The synthesis of this compound could be adapted to a fully automated flow system, starting from 4-ethoxyaniline and (Boc)₂O, followed by in-line purification. Such a system would allow for on-demand production, improved reproducibility, and minimized operator exposure to reagents. nih.gov The coupling of flow reactors with automated optimization algorithms and real-time analytics (Process Analytical Technology, PAT) further accelerates the development of optimal reaction conditions for these crucial transformations. rsc.org
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to temperature/concentration gradients. | Superior, due to high surface-area-to-volume ratio. | nih.gov |
| Safety | Higher risk when handling hazardous reagents or exothermic reactions at scale. | Inherently safer due to small reactor volumes and better control. | nih.govrsc.org |
| Scalability | Often problematic ("scaling-up" issues). | Easier to scale by running the system for a longer time ("scaling-out"). | nih.gov |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. | acs.orgacs.org |
| Automation | Difficult to fully automate multi-step sequences. | Readily integrated with automated pumps, valves, and analytical tools. | rsc.org |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-ethoxyphenylcarbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 4-ethoxyaniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) significantly impacts reaction efficiency. For instance, dichloromethane offers faster reaction times due to its polarity, while THF may improve solubility of intermediates . Temperature control (0–25°C) is critical to avoid side reactions like hydrolysis of the carbamate group. Yields generally range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and the ethoxyphenyl moiety (aromatic protons at δ 6.7–7.2 ppm).
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 280.18 for C₁₄H₂₁NO₃).
- Infrared (IR) Spectroscopy: Stretching bands for the carbamate C=O (1680–1720 cm⁻¹) and ether C-O (1240–1270 cm⁻¹) confirm functional groups .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer: The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly acidic (pH < 3) or basic (pH > 9) environments. Hydrolysis kinetics can be monitored via HPLC, showing first-order degradation in basic media due to nucleophilic attack on the carbamate carbonyl. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays to maintain integrity .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Silica gel with a hexane/ethyl acetate gradient (4:1 to 1:1) effectively separates the product from unreacted aniline or tert-butyl chloroformate.
- Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals, though this method may reduce recovery efficiency (~70% vs. 85% for chromatography) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Methodological Answer:
- Base Selection: Triethylamine minimizes carbamate hydrolysis compared to stronger bases like NaOH.
- Solvent Drying: Molecular sieves (3Å) reduce water content, preventing hydrolysis of tert-butyl chloroformate.
- Stoichiometry: A 10% excess of 4-ethoxyaniline ensures complete consumption of the electrophilic chloroformate, reducing dimerization byproducts. Kinetic studies using in situ FTIR can identify optimal reagent ratios .
Q. What computational modeling approaches predict the reactivity of this compound with biological targets?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate’s electrophilicity and binding affinity to enzymes. Molecular docking (AutoDock Vina) predicts interactions with active sites, such as hydrogen bonding between the carbamate oxygen and serine residues in hydrolases. Explicit solvent models (e.g., water) improve accuracy by accounting for solvation effects .
Q. What mechanistic insights explain the compound’s inhibitory effects on serine hydrolases?
Methodological Answer: The carbamate acts as a suicide inhibitor, forming a covalent adduct with the catalytic serine. Stopped-flow kinetics and MALDI-TOF MS confirm a two-step mechanism: rapid reversible binding followed by slow carbamoylation. Comparative studies with tert-butyl 4-(benzyloxy) analogs show that electron-donating substituents (e.g., ethoxy) enhance inhibitory potency by stabilizing the transition state .
Q. How do structural modifications to the ethoxyphenyl group alter bioactivity and pharmacokinetics?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase metabolic stability but reduce solubility.
- Bulkier Substituents (e.g., isopropoxy): Improve target selectivity but may hinder blood-brain barrier penetration.
- In Vivo Studies: Radiolabeled analogs (¹⁴C-carbamate) in rodent models show that ethoxy groups enhance hepatic clearance compared to methoxy derivatives. LC-MS/MS quantifies plasma half-life and metabolite profiles .
Contradictions and Data Gaps
- Synthetic Yields: Discrepancies in reported yields (60–85%) may arise from variations in solvent purity or base strength. Controlled reproducibility studies are needed .
- Biological Stability: Conflicting data on hydrolysis rates in serum (pH 7.4) suggest species-specific esterase activity, requiring cross-validation with human plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
